

# Meta-analysis of Maoto for Influenza: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Maoto    |           |  |  |  |
| Cat. No.:            | B1220569 | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical trial data on **Maoto**, a traditional Japanese Kampo medicine, for the treatment of influenza. It objectively compares **Maoto**'s performance with neuraminidase inhibitors (NAIs) and delves into its mechanism of action, supported by experimental data and detailed protocols.

# Efficacy of Maoto in Influenza Treatment: A Quantitative Analysis

A systematic review and meta-analysis by Yoshino et al. (2019) evaluated the efficacy and safety of **Maoto** for alleviating influenza symptoms. The analysis included 12 studies, comprising two randomized controlled trials (RCTs) and ten non-randomized studies (NRSs), with a total of 1,170 patients. The primary outcomes assessed were the duration of fever and other influenza symptoms.[1]

The meta-analysis revealed that the combination of **Maoto** and neuraminidase inhibitors (NAIs) was superior to NAIs alone in reducing the duration of fever.[1] Specifically, one RCT showed a median difference of -6 hours (p < 0.05), and a meta-analysis of four NRSs demonstrated a weighted mean difference of -5.34 hours in favor of the combination therapy.[1] However, there was no significant difference in the duration of other symptoms or virus isolation between the **Maoto** plus NAI group and the NAI alone group.[1] When comparing **Maoto** alone to NAIs, the meta-analysis found no significant difference in the duration of overall symptoms or fever.[1]



It is important to note that the authors of the meta-analysis concluded that a definitive conclusion could not be reached due to the small sample sizes and high risk of bias in the included studies.[1] They emphasized the need for more well-designed RCTs to confirm the efficacy and safety of **Maoto**.[1]

Table 1: Comparison of **Maoto** and Neuraminidase Inhibitors (NAIs) on Fever Duration in Influenza Patients

| Compariso<br>n                    | Study Type | Number of<br>Studies                                | Outcome                                   | Result                    | Statistical<br>Significanc<br>e |
|-----------------------------------|------------|-----------------------------------------------------|-------------------------------------------|---------------------------|---------------------------------|
| Maoto + NAIs<br>vs. NAIs<br>alone | RCT        | 1                                                   | Median<br>difference in<br>fever duration | -6 hours                  | p < 0.05                        |
| NRS (meta-<br>analysis)           | 4          | Weighted<br>mean<br>difference in<br>fever duration | -5.34 hours                               | p = 0.003                 |                                 |
| Maoto alone<br>vs. NAIs<br>alone  | RCT & NRS  | -                                                   | Duration of fever                         | No significant difference | -                               |

Data extracted from Yoshino et al. (2019) systematic review and meta-analysis.

#### **Experimental Protocols in Key Clinical Trials**

To provide a deeper understanding of the evidence, this section details the methodologies of key clinical trials included in the meta-analysis by Yoshino et al. (2019).

#### Nabeshima et al. (2012): A Randomized, Controlled Trial

- Objective: To compare the efficacy of Maoto with oseltamivir or zanamivir in adult patients with seasonal influenza.
- Study Design: A randomized, controlled trial.



- Participants: 28 adult patients with influenza symptoms and a positive rapid diagnostic test for influenza within 48 hours of fever onset.
- Intervention Groups:
  - Maoto group (n=10)
  - Oseltamivir group (n=8)
  - Zanamivir group (n=10)
- Outcome Measures: Duration of fever (temperature >37.5°C) and total symptom score, recorded by patients on symptom cards. Viral persistence and serum cytokine levels were also measured on days 1, 3, and 5.
- Key Findings: The median duration of fever was significantly shorter in the Maoto group (29 hours) and the zanamivir group (27 hours) compared to the oseltamivir group (46 hours).
   There were no significant differences in total symptom scores, viral persistence, or cytokine levels among the three groups.[2][3]

## Toriumi et al. (2012): A Non-Randomized Clinical Study in Children

- Objective: To investigate the effectiveness of Maoto for influenza infection in children, particularly in a season with observed reduced effectiveness of oseltamivir.
- Study Design: A non-randomized, comparative clinical study.
- Participants: Children diagnosed with influenza via a rapid diagnostic kit.
- Intervention Groups:
  - Maoto-treated group (M)
  - Oseltamivir-treated group (O)
  - Maoto + oseltamivir-treated group (M+O)



- Zanamivir-treated group (Z)
- Maoto + zanamivir-treated group (M+Z)
- Outcome Measures: The primary outcome was the mean duration of fever after administration (DFA).
- Key Findings: In patients with influenza A, the mean DFA was significantly shorter in the Maoto + oseltamivir group (31.1 hours) and the zanamivir group (35.2 hours) compared to the oseltamivir alone group (56.0 hours). In children aged ≤5 years with influenza A, the Maoto alone group (33.2 hours) and the Maoto + oseltamivir group (34.6 hours) had a significantly shorter DFA compared to the oseltamivir alone group (61.4 hours). No significant differences were observed in patients with influenza B.[4]

## Proposed Mechanism of Action of Maoto in Influenza

Recent research suggests that **Maoto** exerts its antiviral effects by targeting the early stages of the influenza virus life cycle. The proposed mechanism involves the inhibition of viral uncoating within the host cell.





Click to download full resolution via product page

Caption: Proposed mechanism of Maoto's anti-influenza activity.



Studies have shown that **Maoto** can increase the pH within endosomes. This is likely achieved through the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump responsible for acidifying endosomes.[5] The acidic environment of the endosome is crucial for the influenza virus, as it triggers the conformational changes in the viral hemagglutinin protein necessary for the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm (uncoating). By inhibiting endosomal acidification, **Maoto** effectively blocks this uncoating process, thereby preventing viral replication.[5]

# Experimental Workflow of a Typical Maoto Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of **Maoto** for influenza, based on the methodologies of the reviewed studies.





Click to download full resolution via product page

Caption: Generalized workflow of a **Maoto** clinical trial for influenza.



### **Comparison with Other Influenza Antivirals**

While **Maoto** shows promise, particularly in combination with NAIs for reducing fever duration, it is essential to consider its place among other established antiviral treatments for influenza.

Table 2: Overview of Approved Antiviral Drugs for Influenza

| Drug Class                                 | Drug Name(s)                                            | Mechanism of<br>Action                                                                                          | Key Efficacy<br>Findings from<br>Meta-analyses                                                            | Common<br>Adverse<br>Events                                                                               |
|--------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Neuraminidase<br>Inhibitors (NAIs)         | Oseltamivir,<br>Zanamivir,<br>Peramivir,<br>Laninamivir | Inhibit the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells.      | Reduce the duration of symptoms by approximately one day.                                                 | Oseltamivir: Nausea, vomiting. Zanamivir: Bronchospasm (in patients with underlying respiratory disease). |
| Cap-dependent<br>Endonuclease<br>Inhibitor | Baloxavir<br>marboxil                                   | Inhibits the "cap-<br>snatching"<br>activity of the<br>viral polymerase,<br>preventing viral<br>mRNA synthesis. | Reduces duration of symptoms and viral shedding more rapidly than NAIs.                                   | Diarrhea,<br>bronchitis.                                                                                  |
| M2 Proton<br>Channel<br>Inhibitors         | Amantadine,<br>Rimantadine                              | Block the M2 ion<br>channel of<br>influenza A<br>viruses, inhibiting<br>viral uncoating.                        | High levels of resistance have rendered them largely ineffective against circulating influenza A strains. | Central nervous<br>system effects<br>(e.g., insomnia,<br>dizziness).                                      |



This comparative overview highlights the different mechanisms of action and efficacy profiles of various influenza antivirals. While NAIs have been the standard of care, newer agents like baloxavir offer advantages in terms of a more rapid reduction in viral shedding. The potential role of **Maoto**, particularly as an adjunctive therapy, warrants further investigation through large-scale, well-designed clinical trials. Its unique mechanism of action, targeting a host cellular process rather than a viral enzyme, may also offer an advantage in the face of growing antiviral resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The use of maoto (Ma-Huang-Tang), a traditional Japanese Kampo medicine, to alleviate flu symptoms: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, controlled trial comparing traditional herbal medicine and neuraminidase inhibitors in the treatment of seasonal influenza PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility of Maoto in an influenza season where reduced effectiveness of oseltamivir was observed a clinical, non-randomized study in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maoto, a Traditional Japanese Herbal Medicine, Inhibits Uncoating of Influenza Virus -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Maoto for Influenza: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220569#meta-analysis-of-clinical-trial-data-on-maoto-for-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com